

# Application Note: HPLC-UV Analysis for Mogroside V Quantification

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## Compound of Interest

Compound Name: Mogroside IV (Standard)

Cat. No.: B10817732

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Mogroside V is a principal sweet-tasting triterpene glycoside found in the fruit of *Siraitia grosvenorii*, commonly known as monk fruit.<sup>[1]</sup> It is widely utilized as a natural, non-caloric sweetener in the food and beverage industry and is also investigated for various potential health benefits, including antioxidant and antihyperglycemic effects.<sup>[2][3]</sup> Accurate and reliable quantification of Mogroside V is crucial for quality control of monk fruit extracts and products, as well as for research and development purposes. This application note provides a detailed protocol for the quantification of Mogroside V using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

## Experimental Protocols

### 1. Materials and Reagents

- Mogroside V reference standard (purity  $\geq 98\%$ )
- Acetonitrile (HPLC grade)
- Water (HPLC grade or deionized)
- Formic acid (optional, for mobile phase modification)<sup>[4][5]</sup>

- Methanol (for extraction)[5]
- *Siraitia grosvenorii* (monk fruit) sample or extract
- Syringe filters (0.45 µm)

## 2. Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Centrifuge
- Volumetric flasks and pipettes

## 3. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Mogroside V reference standard and dissolve it in a 10 mL volumetric flask with methanol or a mixture of acetonitrile and water. Sonicate for 10-15 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 µg/mL).

## 4. Sample Preparation

- Extraction from Monk Fruit:
  - Weigh a known amount of dried and powdered monk fruit (e.g., 1 g).
  - Add a specific volume of extraction solvent (e.g., 80:20 methanol/water) to the sample.[5]

- Sonication-assisted extraction is recommended for optimal results.[\[5\]](#)
- Centrifuge the mixture to separate the solid material.
- Collect the supernatant.
- Purification (Optional but Recommended):
  - For complex matrices, a solid-phase extraction (SPE) or other purification steps may be necessary to remove interfering compounds.
- Final Sample Preparation:
  - Filter the supernatant or extracted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

## 5. HPLC-UV Method

The following table summarizes a typical set of HPLC-UV conditions for Mogroside V analysis. These parameters may require optimization based on the specific instrument and column used.

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) <a href="#">[6]</a> <a href="#">[7]</a>
Mobile Phase	Isocratic: Acetonitrile and water (e.g., 22:78 v/v or 23:77 v/v) <a href="#">[6]</a> <a href="#">[7]</a> or Gradient: Acetonitrile and water with an optional acid modifier like formic acid. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Flow Rate	1.0 mL/min <a href="#">[6]</a> <a href="#">[7]</a>
Injection Volume	10 µL <a href="#">[6]</a>
Column Temperature	32 °C <a href="#">[6]</a> <a href="#">[7]</a>
UV Detection Wavelength	203 nm <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a> or 210 nm <a href="#">[4]</a>

## 6. Data Analysis

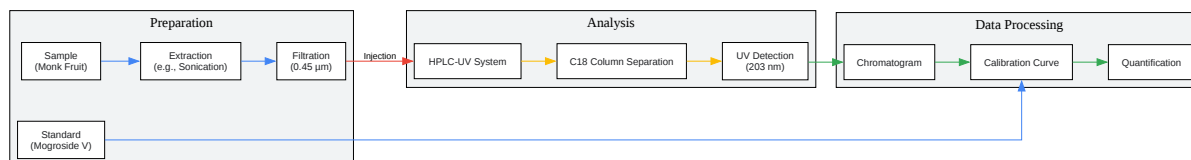
- **Calibration Curve:** Inject the working standard solutions and record the peak area for Mogroside V. Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression analysis should be performed, and the correlation coefficient ( $r^2$ ) should be  $\geq 0.998$ .<sup>[5]</sup>
- **Quantification:** Inject the prepared sample solution and determine the peak area of Mogroside V. Calculate the concentration of Mogroside V in the sample using the equation from the calibration curve.

## Data Presentation

Table 1: Summary of Quantitative Data for Mogroside V Analysis

Parameter	Result
Linearity (Concentration Range)	0.18 - 4.4 $\mu\text{g}$ <sup>[6]</sup>
Correlation Coefficient ( $r^2$ )	$\geq 0.998$ <sup>[5]</sup>
Limit of Detection (LOD)	0.75 $\mu\text{g/mL}$ <sup>[8][9]</sup>
Limit of Quantification (LOQ)	2 $\mu\text{g/mL}$ <sup>[8][9]</sup>
Recovery	85.1% - 103.6% <sup>[8][9]</sup>
Precision (RSD%)	Intraday: < 8.68%; Interday: < 5.78% <sup>[8][9]</sup>
Retention Time	Approximately 16.8 - 28 minutes (highly dependent on specific method) <sup>[4][6]</sup>

## Mandatory Visualization



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Caption: HPLC-UV workflow for Mogroside V quantification.

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